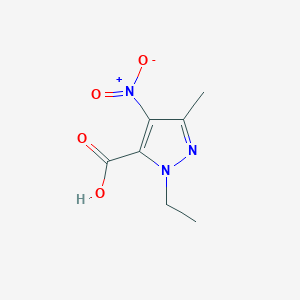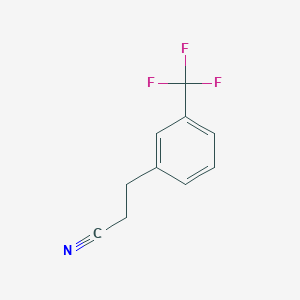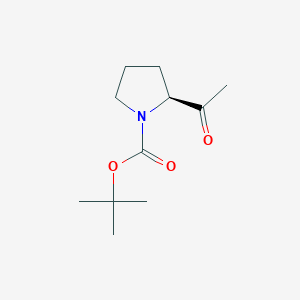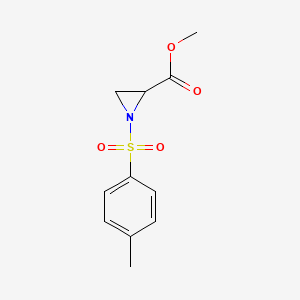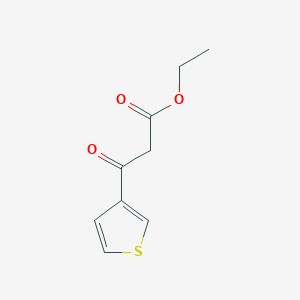
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate
概要
説明
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate is a chemical compound with the CAS Number: 53090-46-3 and a molecular weight of 198.24 . It is typically stored in a dark, dry place at a temperature between 2-8°C . The compound is in liquid form .
Physical and Chemical Properties Analysis
This compound is a liquid . It has a molecular weight of 198.24 g/mol . The compound is typically stored in a dark, dry place at a temperature between 2-8°C . The flash point of the compound is 119.695 .
科学的研究の応用
1. Synthesis of Polyheterocyclic Compounds
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate is used in the photoinduced oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones. This process facilitates the synthesis of highly functionalized polyheterocyclic compounds, such as 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanones, without the need for transition metals or oxidants. The phenomenon of excited-state intramolecular proton transfer (ESIPT) is observed in these compounds (Zhang et al., 2017).
2. Formation of Triazine and Dione Derivatives
The compound reacts with S-methylisothiosemicarbazide hydroiodide, leading to the formation of 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones and 6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2Н,4Н)-diones. This reaction demonstrates its potential in the synthesis of complex organic compounds with triazine and dione structures (Vetyugova et al., 2018).
3. Spectroscopic and Diffractometric Studies
This compound is characterized in studies involving spectroscopic and diffractometric techniques. These techniques are essential for understanding the polymorphic forms and structural nuances of pharmaceutical compounds, which can impact their stability and efficacy (Vogt et al., 2013).
4. Bioreduction in Pharmaceutical Synthesis
The compound is used in the bioreduction process to produce chiral intermediates for drugs. For instance, its stereoselective bioreduction is critical in synthesizing key intermediates for antidepressant drugs like duloxetine (Ren et al., 2019).
5. Synthesis of Conducting Polymers
This compound is involved in the synthesis of conducting polymers, particularly those with electrochromic properties. These polymers have potential applications in advanced electronic and display technologies (Sacan et al., 2006).
Safety and Hazards
The safety information for Ethyl 3-oxo-3-(thiophen-3-yl)propanoate indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling . Personal protective equipment, including gloves and eye protection, should be used .
生化学分析
Biochemical Properties
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating various biochemical processes. For instance, it has been reported to undergo bioreduction by enzymes such as dehydrogenases from Exiguobacterium sp. and Thermoanaerobacter sp., leading to the production of intermediates used in pharmaceutical synthesis
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of enzyme activity and alteration of metabolic fluxes. For example, in the production of duloxetine intermediates, this compound is involved in the bioreduction process, which is essential for the synthesis of the antidepressant drug . These cellular effects highlight the compound’s importance in pharmaceutical research and development.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules, including enzymes and proteins. The compound exerts its effects through binding interactions, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to interact with dehydrogenases, leading to the reduction of the compound and the formation of specific intermediates . These molecular interactions are critical for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is generally stable when stored in a dark, dry place at temperatures between 2-8°C . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that the compound can maintain its activity over extended periods, making it suitable for various research applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound undergoes bioreduction by dehydrogenases, leading to the formation of intermediates used in pharmaceutical synthesis
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, affecting its activity and function . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s use in research and therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns influence the compound’s activity and function within cells
特性
IUPAC Name |
ethyl 3-oxo-3-thiophen-3-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-2-12-9(11)5-8(10)7-3-4-13-6-7/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFAIFOWWYWRRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441393 | |
| Record name | ethyl 3-oxo-3-(thiophen-3-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53090-46-3 | |
| Record name | ethyl 3-oxo-3-(thiophen-3-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B1313093.png)


![Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester](/img/structure/B1313103.png)
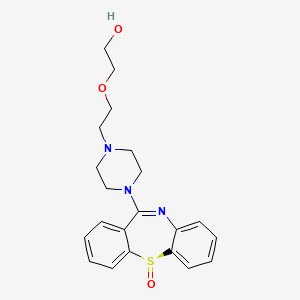
![Benzene, [(3-butenyloxy)methyl]-](/img/structure/B1313105.png)
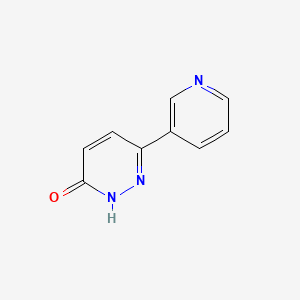
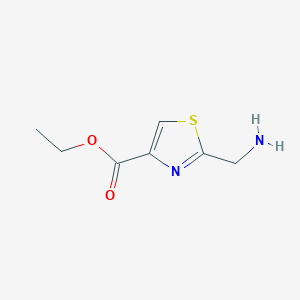
![[(5-Methoxy-1H-indol-2-yl)methyl]methylamine](/img/structure/B1313109.png)

